Cas no 830-43-3 (4-(trifluoromethyl)benzene-1-sulfonamide)

4-(trifluoromethyl)benzene-1-sulfonamide structure
830-43-3 structure
Produktname:4-(trifluoromethyl)benzene-1-sulfonamide
CAS-Nr.:830-43-3
MF:C7H6F3NO2S
MW:225.188251018524
MDL:MFCD00159251
CID:40031
PubChem ID:70018

4-(trifluoromethyl)benzene-1-sulfonamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Trifluoromethylbenzenesulphonamide
    • 4-(trifluoromethyl)benzene sulfonamide
    • C7H6F3NO2S
    • p-Trifluoromethylbenzenesulfonamide
    • 4-(Trifluoromethyl)benzenesulphonamide
    • EINECS 212-596-1
    • α,α,α-Trifluorotoluene-4-sulfonamide
    • p-Toluenesulfonamide,a,a,a-trifluoro- (6CI,7CI,8CI)
    • 4-(Trifluoromethyl)phenylsulfonamide
    • a,a,a-Trifluoro-p-toluenesulfonamide
    • 4-(Trifluoromethyl)benzenesulfonamide
    • Benzenesulfonamide, p-(trifluoromethyl)-
    • 4-(trifluoromethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-(trifluoromethyl)-
    • 4-trifluoromethylbenzenesulfonamide
    • p-(Trifluoromethyl)benzenesulfonamide
    • TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • alpha,alpha,alpha-Trifluoro-p-toluenesulphonamide
    • PubChem11767
    • KSC494E5L
    • 4-(Trifluoromethyl)benzenesulfonamide (ACI)
    • p-Toluenesulfonamide, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • α,α,α-Trifluoro-p-toluenesulfonamide
    • F2158-2254
    • MFCD00159251
    • 4-trifluoromethylbenzene sulfonamide
    • SB80409
    • CHEMBL4094700
    • NS00042499
    • alpha,alpha,alpha-trifluoro-p-toluenesulfonamide
    • O11107
    • T2847
    • AKOS000141373
    • J-513917
    • CS-0097815
    • AM20060959
    • EN300-27002
    • alpha,alpha,alpha-Trifluorotoluene-4-sulfonamide
    • DTXSID50232117
    • 4-(Trifluoromethyl)benzenesulfonamide, 97%
    • 4-(Trifluoromethyl)benzenesulfonamide #
    • 4-(trifluoromethyl)-benzene sulfonamide
    • FS-1347
    • 4-(trifluoromethyl)-benzenesulfonamide
    • 830-43-3
    • SCHEMBL792636
    • BRN 2695323
    • FT-0616912
    • Z45415655
    • SY013481
    • p-Trifluoromethylbenzene sulfonamide
    • 4-trifluoromethyl-benzenesulfonamide
    • 4-(trifluoromethyl) benzenesulfonamide
    • BBL103627
    • STL557437
    • DB-028619
    • MDL: MFCD00159251
    • Inchi: 1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
    • InChI-Schlüssel: TVHXQQJDMHKGGK-UHFFFAOYSA-N
    • Lächelt: O=S(C1C=CC(C(F)(F)F)=CC=1)(N)=O
    • BRN: 2695323

Berechnete Eigenschaften

  • Genaue Masse: 225.00700
  • Monoisotopenmasse: 225.007134
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 285
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 68.5

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.482
  • Schmelzpunkt: 179.0 to 183.0 deg-C
  • Siedepunkt: 304.8 ºC at 760 mmHg
  • Flammpunkt: 138.1℃
  • Brechungsindex: 1.493
  • PSA: 68.54000
  • LogP: 3.13390
  • Löslichkeit: Nicht bestimmt

4-(trifluoromethyl)benzene-1-sulfonamide Sicherheitsinformationen

4-(trifluoromethyl)benzene-1-sulfonamide Zolldaten

  • HS-CODE:2935009090
  • Zolldaten:

    China Zollkodex:

    2935009090

    Übersicht:

    2935009090 Andere Sulfonate(Acyl)amin. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:35.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2935009090 andere Sulfonamide MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:35.0%

4-(trifluoromethyl)benzene-1-sulfonamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-27002-0.5g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 95.0%
0.5g
$19.0 2025-03-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2847-5g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 98.0%(LC&N)
5g
¥590.0 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
100g
¥846.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62170-5g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
5g
¥44.0 2023-09-06
eNovation Chemicals LLC
D387782-25g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
25g
$175 2024-05-24
Chemenu
CM255206-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 95+%
100g
$133 2021-06-16
Ambeed
A110198-100g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 97%
100g
$103.00 2021-07-07
Chemenu
CM255206-500g
4-(Trifluoromethyl)benzenesulfonamide
830-43-3 95+%
500g
$486 2021-06-16
TRC
T797235-100mg
4-(Trifluoromethyl)benzenesulfonamide
830-43-3
100mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2847-25g
4-(trifluoromethyl)benzene-1-sulfonamide
830-43-3 98.0%(LC&N)
25g
¥1990.0 2023-09-02

4-(trifluoromethyl)benzene-1-sulfonamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Bronsted Acid Promoted N-Dealkylation of N-Alkyl(sulfon)amides
Gu, Linghui; et al, ChemistrySelect, 2021, 6(33), 8839-8842

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Referenz
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Phosphorus oxychloride Solvents: Ethanol ,  Water
Referenz
Synthesis and hypoglycemic activity of trifluoromethylated sulfonylureas
Perron, Y. G.; et al, Journal of Medicinal & Pharmaceutical Chemistry, 1961, 4, 41-9

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Referenz
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ;  3 - 4 h, 0 °C
Referenz
Unexpected C=N bond formation via NaI-catalyzed oxidative de-tetra-hydrogenative cross-couplings between N,N-dimethyl aniline and sulfamides
Zheng, Yang; et al, RSC Advances, 2015, 5(62), 50113-50117

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Referenz
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Referenz
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referenz
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
2.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Referenz
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 9
Referenz
Tetrahydropyridines via FeCl3-Catalyzed Carbonyl-Olefin Metathesis
Rykaczewski, Katie A.; et al, Organic Letters, 2020, 22(7), 2844-2848

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  -78 °C
Referenz
Identification of the first potent, selective and bioavailable PPARα antagonist
Bravo, Yalda; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(10), 2267-2272

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
1.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
1.4 Solvents: Water ;  24 h, rt
1.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Iodine ;  20 min, rt
1.2 Reagents: Ammonia Solvents: Ethanol ,  Water ;  3 h, rt
Referenz
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature
Yang, Kai; et al, Green Chemistry, 2015, 17(3), 1395-1399

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Chlorophthalimide ,  Sulfur dioxide ,  Lithium tetrafluoroborate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  16 h, 30 - 35 °C
1.2 Reagents: Ammonium hydroxide ,  Diisopropylethylamine Solvents: Water ;  2 - 16 h, rt
Referenz
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation
Pedersen, P. Scott; et al, Journal of the American Chemical Society, 2023, 145(39), 21189-21196

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  0.5 h, 40 °C
Referenz
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 1 h, 120 °C
2.1 Reagents: α,α-Diphenyl-N-sulfinylbenzenemethanamine ;  2 h, 160 °C; 160 °C → rt
2.2 Reagents: Cesium carbonate Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Dinonyl-2,2′-bipyridine Solvents: 1,4-Dioxane ;  16 h, 80 °C; 80 °C → rt
2.3 Reagents: Trichloroisocyanuric acid ;  20 min, rt
2.4 Solvents: Water ;  24 h, rt
2.5 Reagents: Methanesulfonic acid ;  rt; 30 min, rt
2.6 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides and Primary Sulfonamides
Lo, Pui Kin Tony ; et al, Journal of the American Chemical Society, 2021, 143(38), 15576-15581

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Periodic acid Solvents: Acetonitrile ;  18 h, rt
Referenz
Novel N-dealkylation of N-alkyl sulfonamides and N,N-dialkyl sulfonamides with periodic acid catalyzed by chromium(III) acetate hydroxide
Xu, Liang; et al, Synlett, 2004, (11), 1901-1904

4-(trifluoromethyl)benzene-1-sulfonamide Raw materials

4-(trifluoromethyl)benzene-1-sulfonamide Preparation Products

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Amadis Chemical Company Limited
(CAS:830-43-3)4-(trifluoromethyl)benzene-1-sulfonamide
A864314
Reinheit:99%
Menge:500g
Preis ($):483.0